1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
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Overview
Description
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the ethyl and fluoro groups: These groups can be introduced through alkylation and halogenation reactions, respectively.
Formation of the methanamine linkage: This step involves the reaction of the pyrazole derivative with 4-fluorobenzylamine under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, such as in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups at the fluorinated positions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: Pyrazole derivatives are often investigated for their potential as therapeutic agents, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-chlorobenzyl)methanamine
- 1-(1-ethyl-5-chloro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
- 1-(1-methyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
Uniqueness
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and fluoro groups on the pyrazole ring, along with the fluorobenzylamine moiety, may confer distinct characteristics compared to similar compounds.
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-2-18-13(15)11(9-17-18)8-16-7-10-3-5-12(14)6-4-10;/h3-6,9,16H,2,7-8H2,1H3;1H |
InChI Key |
GUHHZICXXUHWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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